Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
Description
Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone is a bicyclic pyrrolidine derivative featuring a rigid bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole core. The cyclobutylmethanone moiety introduces steric and electronic modifications that influence pharmacokinetic and pharmacodynamic properties, such as lipophilicity, solubility, and metabolic stability .
This compound belongs to a class of molecules explored for therapeutic applications, including central nervous system (CNS) disorders and metabolic diseases. Its structural uniqueness lies in the combination of a constrained bicyclic system and a cyclobutyl group, which differentiates it from related analogs .
Properties
IUPAC Name |
[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-cyclobutylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-11(8-2-1-3-8)13-6-9-4-12-5-10(9)7-13/h8-10,12H,1-7H2/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMCFJWJRTXMFO-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CNCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@H]3CNC[C@H]3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
The tert-butyl-protected hexahydropyrrolo[3,4-c]pyrrole (cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole) serves as a critical intermediate. Its synthesis involves:
-
Ring-closing metathesis (RCM) of diene precursors using Grubbs catalysts.
-
Stereoselective reduction of pyrrolo[3,4-c]pyridine derivatives with NaBH4/NiCl2.
-
Boc protection under Schlenk conditions to preserve stereochemistry.
Example :
-
Starting material : Ethyl (R)-1-(3-((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)phenyl)piperidine-3-carboxylate.
-
Deprotection : TFA in CH2Cl2 (0°C, 4 h) yields the free amine.
-
Cyclization : HATU/DIPEA-mediated intramolecular amidation (CH2Cl2, rt, 12 h).
Yield : 80–95% for Boc-deprotected intermediates.
Methanone Functionalization Strategies
Amide Coupling with Cyclobutylcarbonyl Chloride
The most direct route involves coupling the bicyclic amine with cyclobutylcarbonyl chloride:
-
Coupling : React amine (1 eq) with cyclobutylcarbonyl chloride (1.2 eq) at 0°C→rt.
-
Workup : Aqueous extraction and silica gel chromatography.
Optimized Conditions :
Challenges :
Reductive Amination of Cyclobutanone
Alternative pathway for substrates sensitive to acyl chlorides:
Yield : 65–72%.
Advantage : Avoids acyl chloride handling; suitable for large-scale synthesis.
Solid-Phase Synthesis for Parallel Libraries
Patented methods describe Wang resin-bound synthesis for high-throughput production:
-
Resin functionalization : Load Fmoc-(3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole via carbodiimide coupling.
-
Acylation : Cyclobutylcarbonyl chloride (3 eq), DIPEA (6 eq), DMF, 2 h.
Purity : >90% (HPLC).
Throughput : 48 compounds/week.
Stereochemical Control and Analysis
The (3aR,6aS) configuration is preserved via:
-
Chiral HPLC : Use of Chiralpak IA column (hexane/i-PrOH 80:20).
-
X-ray crystallography : Confirmed chair-boat conformation of the bicyclic core.
-
VCD spectroscopy : Compared to known (3aR,6aS)-configured standards.
Key Data :
| Analytical Method | Retention Time (min) | [α]D25 (c=1, CHCl3) |
|---|---|---|
| Chiral HPLC | 12.7 | +48.2° |
| X-ray | N/A | N/A |
Industrial-Scale Production
Continuous flow synthesis optimizes safety and yield:
-
Reactor 1 : Boc deprotection (TFA, 0°C, residence time 10 min).
-
Reactor 2 : Amide coupling (HATU, cyclobutylcarbonyl chloride, 25°C, 30 min).
-
In-line extraction : Membrane-based separation of organic/aqueous phases.
Output : 1.2 kg/day with 82% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Solution-phase | 78–85 | 95–98 | Moderate | 120 |
| Reductive amination | 65–72 | 90–93 | High | 85 |
| Solid-phase | 70–75 | >90 | Low | 200 |
| Continuous flow | 82 | 97 | High | 95 |
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H18N2O
- Molecular Weight : 194.28 g/mol
- IUPAC Name : Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone
- SMILES Notation : C1CC(C1)C(=O)C2CNC(C2)C3CNC3=O
The compound features a cyclobutyl group linked to a hexahydropyrrolo structure, which contributes to its unique properties and potential biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydropyrrolo compounds exhibit significant anticancer properties. For instance, research has shown that modifications of the hexahydropyrrole framework can enhance cytotoxicity against various cancer cell lines. The specific structural features of this compound may contribute to its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation.
Neuropharmacology
Hexahydropyrrolo derivatives have been explored for their potential as neuropharmacological agents. They may act on neurotransmitter systems or receptors implicated in neurological disorders. The cyclobutyl moiety could influence the compound's ability to cross the blood-brain barrier, enhancing its efficacy in treating conditions such as anxiety or depression.
Histamine Receptor Modulation
Research has highlighted the role of pyrrole derivatives in modulating histamine receptors, particularly H3 receptors. This compound could serve as a lead compound for developing new antihistamines or treatments for allergic reactions and other histamine-related conditions.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of hexahydropyrrolo compounds and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed IC50 values in the micromolar range, suggesting significant potential for further development as anticancer agents .
Study 2: Neuropharmacological Effects
A study conducted by Smith et al. (2023) investigated the neuropharmacological properties of hexahydropyrrolo derivatives in animal models. The results demonstrated that these compounds exhibited anxiolytic effects comparable to established medications like diazepam. The study suggested that this compound might be a candidate for further exploration in treating anxiety disorders .
Mechanism of Action
The mechanism of action of Cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Cyclobutyl vs.
- Electron-Withdrawing Groups : The benzo-triazole analog (logP ~2.1) exhibits higher lipophilicity than the furyl derivative (logP ~1.5), impacting membrane permeability .
- Therapeutic Relevance : Seltorexant demonstrates the importance of dual substituents (pyrimidine and triazole) for high-affinity binding to orexin receptors, a feature absent in the cyclobutyl analog .
Structure-Activity Relationship (SAR) Analysis
Core Rigidity : The bicyclic [3.3.0] system enforces a fixed conformation, critical for receptor binding. Analogs with flexible backbones (e.g., piperazine derivatives) show reduced potency .
Substituent Position : Substituents at the 5-position of the bicyclic core (e.g., pyrimidine in Seltorexant) enhance receptor selectivity over 2-position modifications .
Steric Effects : Bulky groups like cyclobutyl improve metabolic stability but may reduce binding pocket accessibility compared to smaller substituents (e.g., methyl) .
Q & A
Q. How can the synthesis yield of cyclobutyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone be optimized using coupling reagents like HATU?
Methodological Answer: The coupling of bicyclic pyrrolidine intermediates with aromatic carboxylic acids (e.g., benzo[d][1,2,3]triazole-5-carboxylic acid) via HATU is critical. Evidence from a 2022 study shows that reaction optimization at 0°C with N-methylmorpholine as a base in DMF, followed by gradual warming to room temperature over 16 hours, achieves yields up to 83% . Purification via gradient chromatography (dichloromethane/methanol/ammonia) minimizes byproduct formation. Key parameters include stoichiometric control (1:1 ratio of amine and acid) and avoiding excessive base, which can hydrolyze HATU prematurely.
Q. What strategies ensure efficient Boc deprotection in intermediates leading to the target compound?
Methodological Answer: Boc deprotection is typically performed using HCl in 2-propanol, as demonstrated in the synthesis of (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole hydrochloride derivatives. A 2022 protocol achieved 87% yield by using 5–6 M HCl in 2-propanol at room temperature, followed by trituration with ethyl acetate to isolate the hydrochloride salt . Alternative methods (e.g., TFA in dichloromethane) may introduce impurities, making HCl in polar protic solvents preferable for scalability and purity.
Q. How is stereochemical integrity confirmed during synthesis?
Methodological Answer: Stereochemical confirmation relies on 1H NMR and chiral chromatography. For example, the (3aR,6aS) configuration is validated via coupling constants in 1H NMR (e.g., 3.77 ppm dd, J = 6.5, 10.9 Hz) and retention times in chiral HPLC . Computational modeling (e.g., InChIKey validation) further supports structural assignments .
Advanced Research Questions
Q. How do substituents on the pyrrolo[3,4-c]pyrrole scaffold influence binding affinity to therapeutic targets like RBP4?
Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl on phenyl rings) enhance binding to RBP4 by improving hydrophobic interactions. A 2022 study demonstrated that 6-methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic acid (18) showed nanomolar affinity due to optimal steric and electronic effects . Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding pockets .
Q. What computational methods predict physicochemical properties (e.g., logP, TPSA) critical for bioavailability?
Methodological Answer: Tools like ALOGPS and RDKit calculate logP (4.73) and topological polar surface area (TPSA = 57.7 Ų), which correlate with blood-brain barrier permeability and solubility. For example, carboxamide derivatives with TPSA < 60 Ų exhibit improved CNS penetration . Molecular dynamics simulations further assess conformational stability in aqueous environments.
Q. How can contradictions in reported yields for palladium-catalyzed amination steps be resolved?
Methodological Answer: Discrepancies in yields (e.g., 70–90% for Pd(OAc)₂-catalyzed arylations) arise from ligand choice and solvent purity. A 2022 protocol using XPhos ligand and degassed toluene achieved reproducible 85% yields for (3aR,6aS)-tert-butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (15) . Rigorous exclusion of oxygen and moisture via Schlenk techniques is essential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
